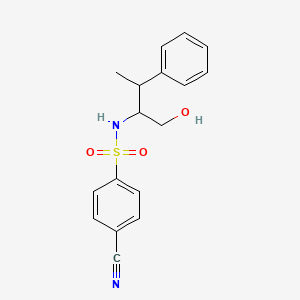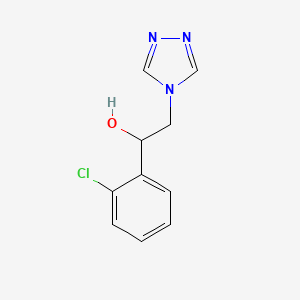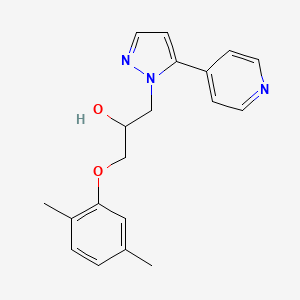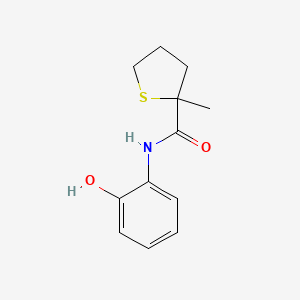
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide, also known as CB-30865, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of sulfonamides and has a molecular weight of 421.52 g/mol.
Mécanisme D'action
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide inhibits the activity of an enzyme called indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immune checkpoint protein that suppresses the immune system's response to tumors and infections. By inhibiting IDO1, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide enhances the immune response against cancer cells and infectious agents.
Biochemical and Physiological Effects:
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the production of kynurenine, a metabolite produced by IDO1, which is known to suppress the immune system. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide also increases the production of interferon-gamma, a cytokine that stimulates the immune system. In preclinical studies, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for IDO1 and does not affect other enzymes in the kynurenine pathway. However, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can affect its efficacy in animal models.
Orientations Futures
For research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide include the optimization of its pharmacokinetic properties, the development of new analogs with improved efficacy, and the investigation of its potential for combination therapy with other immune checkpoint inhibitors. Further studies are also needed to determine the safety and efficacy of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide in clinical trials.
In conclusion, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide will continue to explore its potential for the development of new therapies and treatments.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with (1-hydroxy-3-phenylbutan-2-yl)amine in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which plays a key role in the progression of cancer, inflammation, and autoimmune diseases. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has also been shown to have anti-tumor activity in preclinical models of cancer.
Propriétés
IUPAC Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(15-5-3-2-4-6-15)17(12-20)19-23(21,22)16-9-7-14(11-18)8-10-16/h2-10,13,17,19-20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWFSJHDNYGAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)
![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)

![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)